6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one
Description
Chemical Structure and Synthesis 6-Bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one (CAS: 731827-26-2) is a quinazolinone derivative with the molecular formula C₁₆H₁₃BrN₂OS and a molecular weight of 361.26 g/mol . Its structure features:
- A bromine atom at position 6 of the quinazolinone core.
- A mercapto (-SH) group at position 2.
- A 1-phenylethyl substituent at position 3, introducing steric bulk and lipophilicity.
Synthesis The compound is synthesized via refluxing 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol and triethylamine, followed by recrystallization to achieve an 83.2% yield .
Properties
Molecular Formula |
C16H13BrN2OS |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-bromo-3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2OS/c1-10(11-5-3-2-4-6-11)19-15(20)13-9-12(17)7-8-14(13)18-16(19)21/h2-10H,1H3,(H,18,21) |
InChI Key |
MZXXNYMEGPHVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazoline precursor, which is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Mercapto Group Introduction: The mercapto group is introduced at the 2nd position through a nucleophilic substitution reaction using thiourea or a similar sulfur-containing reagent.
1-Phenylethyl Group Addition: The 1-phenylethyl group is added at the 3rd position via an alkylation reaction using 1-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinazoline derivative.
Substitution: Amino or alkoxy quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one depends on its specific application. For example, as an anticancer agent, it may inhibit specific enzymes or receptors involved in cell proliferation. The mercapto group can form covalent bonds with target proteins, while the quinazoline core can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Table 1: Structural and Functional Comparison of 6-Bromo Quinazolin-4(3H)-one Derivatives
Key Structural and Functional Insights
Role of Bromine
- Bromine at position 6 is a common feature in active derivatives (e.g., anti-inflammatory , antimicrobial , cytotoxic ). It likely enhances electron-withdrawing effects, stabilizing the quinazolinone core and improving binding affinity.
Impact of Position 2 Substituents
- Mercapto (-SH) Group (Target Compound): May confer antioxidant properties or enable disulfide bond formation, differing from methyl or phenyl groups in other derivatives .
Position 3 Substituents
- 1-Phenylethyl (Target Compound): Introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller groups (e.g., ethyl or substituted phenyl ).
- Substituted Phenyl (): Electron-donating groups (e.g., -OCH₃) improve anti-inflammatory activity, while electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial effects .
Additional Modifications
Physicochemical and Pharmacokinetic Considerations
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | 361.26 | ~3.5 (High) | Low (lipophilic) |
| 6-Bromo-3-ethyl-2-mercapto | 285.16 | ~2.8 | Moderate |
| 6-Bromo-2-methyl-3-(4-NO₂-phenyl) | 372.19 | ~3.1 | Low |
- Smaller substituents (e.g., ethyl ) balance lipophilicity and solubility.
Biological Activity
6-Bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one is a quinazoline derivative notable for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound features a unique structure characterized by the presence of a bromine atom at the 6th position, a mercapto group at the 2nd position, and a 1-phenylethyl group at the 3rd position, which contribute to its pharmacological potential.
- Molecular Formula : C16H13BrN2OS
- Molecular Weight : 361.26 g/mol
- IUPAC Name : 6-bromo-3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one
The biological activity of this compound is largely attributed to its functional groups:
- Mercapto Group : Capable of forming covalent bonds with target proteins, enhancing its interaction with various biological molecules.
- Quinazoline Core : Engages in hydrogen bonding and hydrophobic interactions with molecular targets, which is crucial for its anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of kinase activity or interference with DNA replication pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various bacterial and fungal strains. Studies employing the cup-plate agar diffusion method revealed that it exhibits activity comparable to standard antibiotics. Notably, it has shown effectiveness against:
- Bacteria : Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa
- Fungi : Candida albicans and Aspergillus niger
Anti-inflammatory Activity
The anti-inflammatory potential of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one has been assessed using the carrageenan-induced paw edema test in rats. Results indicated that this compound could significantly reduce inflammation, demonstrating comparable efficacy to ibuprofen.
Comparative Analysis with Related Compounds
To better understand the unique properties of 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one | Chlorine instead of bromine | Varies; may influence antimicrobial activity |
| 6-Bromo-2-methylbenzoxazinone | Different alkyl chain | Potentially different solubility and reactivity |
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study demonstrated that compounds similar to 6-bromo derivatives exhibited significant inhibition against bacterial strains, reinforcing their potential as antibiotic agents .
- Anti-inflammatory Research : In another study, compounds were tested for their ability to reduce inflammation in animal models, showing promising results that warrant further investigation .
Q & A
Q. What are the common synthetic routes for 6-bromo-2-mercapto-3-(1-phenylethyl)quinazolin-4(3H)-one?
The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with reagents like hydrazine hydrate or benzoxazinone intermediates. For example:
- Step 1: Bromination of anthranilic acid derivatives (e.g., 5-bromo anthranilic acid) using bromine in acetic acid .
- Step 2: Cyclization with hydrazine hydrate under reflux (120–130°C) to form the quinazolinone core .
- Step 3: Introduction of the 1-phenylethyl group via nucleophilic substitution or condensation reactions .
Key validation: IR (1686 cm⁻¹ for C=O), NMR (δ 2.48 ppm for CH₃), and elemental analysis for Br% .
Q. How is the structure of this compound confirmed experimentally?
- IR spectroscopy: Identifies functional groups (e.g., C=O at ~1686 cm⁻¹, NH₂ at ~3448 cm⁻¹) .
- NMR: ¹H and ¹³C spectra confirm substituent positions (e.g., aromatic protons at δ 7.25–7.82 ppm) .
- Mass spectrometry (GC-MS): Validates molecular ion peaks and fragmentation patterns .
- Elemental analysis: Ensures stoichiometric Br% (e.g., calculated Br% 31.37 vs. observed 31.12) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of brominated quinazolinone derivatives?
- Solvent choice: Acetic acid is preferred for bromination due to its ability to stabilize intermediates .
- Temperature control: Prolonged heating (>130°C) degrades the quinazolinone ring; optimal yields are achieved at 120–130°C .
- Purification: Recrystallization from ethanol or ethyl acetate improves purity (e.g., 55–75% yields after recrystallization) .
Contradiction note: Some studies report lower yields (55%) with direct bromination vs. higher yields (75%) using hydrazine-mediated cyclization .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
- Structural modifications: The 2-mercapto group enhances antimicrobial activity, while the 1-phenylethyl substituent correlates with anti-inflammatory effects .
- Assay variability: Differences in bacterial strains (e.g., E. coli vs. S. aureus) or inflammatory markers (COX-2 vs. TNF-α) explain conflicting data .
- Dose-response studies: EC₅₀ values should be normalized to control compounds (e.g., ciprofloxacin for antimicrobial tests) .
Q. How can computational methods predict the reactivity of the thiol (-SH) group in this compound?
- Density Functional Theory (DFT): Models electron density around the thiol group to predict nucleophilic attack sites .
- Molecular docking: Simulates interactions with biological targets (e.g., cysteine proteases) to prioritize synthetic analogs .
Experimental validation: Compare DFT predictions with observed reactivity in alkylation or oxidation reactions .
Methodological Challenges
Q. How to address low solubility in pharmacological assays?
Q. What analytical techniques differentiate polymorphs of this quinazolinone derivative?
- X-ray crystallography: Resolves crystal packing differences (e.g., monoclinic vs. orthorhombic forms) .
- DSC/TGA: Detects thermal transitions (melting point variations >5°C indicate polymorphism) .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points?
Q. How to reconcile variable biological potency in structurally similar analogs?
- SAR studies: Systematic substitution (e.g., replacing Br with I at position 6) alters steric and electronic profiles, impacting target binding .
- Meta-analysis: Pool data from multiple studies to identify trends (e.g., logP >3.5 correlates with CNS activity) .
Advanced Synthesis and Optimization
Q. What catalysts improve regioselectivity in quinazolinone halogenation?
Q. How to scale up synthesis without compromising purity?
- Flow chemistry: Ensures consistent temperature and mixing for bromination steps .
- In-line purification: Combine reaction with column chromatography (e.g., silica gel) in continuous flow systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
